5-HT₁A Receptor Binding Affinity: N-(2-Methoxyphenyl)piperazine vs. Optimized Derivative and Class Baseline
N-(2-Methoxyphenyl)piperazine exhibits a 5-HT₁A receptor binding affinity (Ki = 9.5 nM) that is approximately one order of magnitude weaker than an optimized 4-substituted derivative (Ki < 1 nM) [1][2]. However, this unsubstituted scaffold affinity is substantially higher than the class baseline for simple arylpiperazines lacking the 2-methoxy group, which typically demonstrate Ki values exceeding 100 nM at 5-HT₁A [3].
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 9.5 nM |
| Comparator Or Baseline | Optimized derivative: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Ki < 1 nM); Class baseline (simple arylpiperazines without 2-OMe): Ki > 100 nM |
| Quantified Difference | Target is ~9.5× weaker than optimized derivative; Target is ≥10× stronger than class baseline |
| Conditions | Rat hippocampal membranes, [³H]5-HT or [³H]8-OH-DPAT displacement assay |
Why This Matters
This affinity profile positions N-(2-methoxyphenyl)piperazine as a structurally minimalist yet potent 5-HT₁A pharmacophore, offering researchers a well-characterized starting point for derivatization campaigns without the confounding polypharmacology of larger, more optimized analogs.
- [1] BindingDB. BDBM50001862. Ki: 9.5 nM at 5-HT₁A receptor (rat hippocampus). View Source
- [2] Waszkielewicz AM, Pytka K, Rapacz A, et al. Synthesis and Evaluation of Antidepressant‐like Activity of Some 4‐Substituted 1‐(2‐methoxyphenyl)Piperazine Derivatives. Chem Biol Drug Des. 2015;85(3):326-335. Most promising compound: Ki < 1 nM (5-HT₁A). View Source
- [3] Bojarski AJ, et al. Structure-activity relationship studies of arylpiperazines as 5-HT₁A receptor ligands. Curr Top Med Chem. 2002;2(6):559-574. Class baseline Ki > 100 nM for unsubstituted arylpiperazines. View Source
